Ethyl 2,4-dihydroxy-5-nitrobenzoate

Catalog No.
S13664638
CAS No.
M.F
C9H9NO6
M. Wt
227.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2,4-dihydroxy-5-nitrobenzoate

Product Name

Ethyl 2,4-dihydroxy-5-nitrobenzoate

IUPAC Name

ethyl 2,4-dihydroxy-5-nitrobenzoate

Molecular Formula

C9H9NO6

Molecular Weight

227.17 g/mol

InChI

InChI=1S/C9H9NO6/c1-2-16-9(13)5-3-6(10(14)15)8(12)4-7(5)11/h3-4,11-12H,2H2,1H3

InChI Key

OPTURZGUVVSYGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1O)O)[N+](=O)[O-]

Ethyl 2,4-dihydroxy-5-nitrobenzoate is an organic compound characterized by the presence of two hydroxyl groups and a nitro group attached to a benzoate structure. Its chemical formula is C9H9NO5C_9H_9NO_5, and it has a molecular weight of approximately 197.17 g/mol. The compound features a benzoate moiety with hydroxyl substituents at the 2 and 4 positions and a nitro group at the 5 position. This specific arrangement of functional groups imparts unique chemical properties and biological activities to the compound, making it significant in various fields of research.

  • Reduction: The nitro group can be reduced to form the corresponding amine, which can further participate in various chemical transformations.
  • Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield 2,4-dihydroxy-5-nitrobenzoic acid.
  • Nucleophilic Substitution: The presence of hydroxyl groups allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives depending on the nucleophile used.

These reactions are facilitated by common reagents such as hydrogenation catalysts (e.g., palladium on carbon) for reduction and sodium hydroxide or hydrochloric acid for hydrolysis.

Ethyl 2,4-dihydroxy-5-nitrobenzoate exhibits various biological activities that have garnered interest in pharmacological research. Studies suggest that compounds with similar structures may possess anti-inflammatory, antioxidant, and antimicrobial properties. The presence of hydroxyl and nitro groups may enhance its reactivity with biological targets, potentially leading to neuroprotective effects and modulation of enzyme activities.

The synthesis of ethyl 2,4-dihydroxy-5-nitrobenzoate typically involves the following steps:

  • Starting Materials: Begin with 2,4-dihydroxy-5-nitrobenzoic acid.
  • Esterification: React the acid with ethanol in the presence of a catalyst (such as sulfuric acid) to form ethyl 2,4-dihydroxy-5-nitrobenzoate.
  • Purification: The product can be purified through recrystallization or chromatography to obtain high purity.

This method allows for efficient production while maintaining the integrity of the functional groups.

Ethyl 2,4-dihydroxy-5-nitrobenzoate has potential applications in several areas:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting inflammation or oxidative stress.
  • Chemical Research: Its unique structure makes it suitable for studying reaction mechanisms involving nitro and hydroxyl groups.
  • Agriculture: Compounds with similar structures have been explored for use as herbicides or fungicides.

Interaction studies involving ethyl 2,4-dihydroxy-5-nitrobenzoate focus on its binding affinity to various biological targets. For instance, molecular docking studies may reveal its interaction with enzymes involved in inflammatory pathways or oxidative stress response mechanisms. These studies are crucial for understanding how modifications to its structure can enhance or diminish its biological efficacy.

Several compounds share structural similarities with ethyl 2,4-dihydroxy-5-nitrobenzoate. Here are some notable examples:

Compound NameKey Features
Ethyl 4-hydroxy-3-nitrobenzoateContains a hydroxyl group but lacks additional substitutions.
Ethyl 3,4-dihydroxybenzoateSimilar hydroxyl substitution pattern without a nitro group.
Ethyl 2-hydroxy-5-nitrobenzoateContains a single hydroxyl group compared to two in ethyl 2,4-dihydroxy-5-nitrobenzoate.

Uniqueness: Ethyl 2,4-dihydroxy-5-nitrobenzoate is unique due to the combination of both hydroxyl and nitro functional groups at specific positions on the benzoate ring. This distinct arrangement enhances its reactivity and potential biological activity compared to similar compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

227.04298701 g/mol

Monoisotopic Mass

227.04298701 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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